molecular formula C13H8O6 B023591 Norathyriol CAS No. 3542-72-1

Norathyriol

Cat. No. B023591
CAS RN: 3542-72-1
M. Wt: 260.2 g/mol
InChI Key: ZHTQCPCDXKMMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Norathyriol has been synthesized through different methods. One approach involves a three-step sequence from 2-bromo-4,5-dimethoxybenzoic acid and 1,3,5-trimethoxybenzene, involving Friedel–Crafts acylation with cyclization and demethylation, achieving approximately 70% yield (Qi‐xue Qin et al., 2013). Another efficient synthesis utilizes Pd(II) as a catalyst under mild conditions, highlighting simplicity and shorter reaction times (Qi‐xue Qin et al., 2014).

Molecular Structure Analysis

Norathyriol's molecular structure has been extensively studied, revealing its interactions with cellular targets. For example, its binding to ERK2, a key kinase in the MAPK signaling pathway, has been confirmed through crystal structural analysis, indicating a direct inhibition mechanism that contributes to its chemopreventive effects against cancer (Jixia Li et al., 2012).

Chemical Reactions and Properties

Norathyriol exhibits significant biological activities, such as inhibiting the respiratory burst in rat neutrophils by targeting protein kinase C, indicating its potential as a therapeutic agent (J. P. Wang et al., 1997). Additionally, it has been shown to inhibit PTP1B, suggesting its usefulness in managing conditions like obesity and insulin resistance (Hanying Ding et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility and stability, are crucial for the practical application of Norathyriol. While specific studies on these properties are less commonly reported in available literature, the compound's synthesis and structural analyses imply significant solubility in organic solvents and stability under various conditions, facilitating its use in biological studies and potential pharmaceutical applications.

Chemical Properties Analysis

Norathyriol's chemical properties, like antioxidant activity, have been explored through theoretical studies, showing its efficacy in scavenging free radicals due to specific hydroxyl groups, highlighting its potential as an antioxidant agent (Chun-yuan Hou, 2014). Moreover, its dual action as a uricosuric agent and xanthine oxidase inhibitor presents a promising avenue for hyperuricemia treatment (Hua Lin et al., 2019).

Scientific Research Applications

Field

Neuroscience and Genetics

Application

Norathyriol has been implicated in research related to Alzheimer’s disease . People who carry two copies of the APOE4 gene are virtually guaranteed to develop Alzheimer’s and face symptoms at an earlier age .

Method

Researchers studied more than 3,000 donated brains from the U.S. National Alzheimer’s Coordinating Center, as well as biological and clinical data on more than 10,000 individuals from three countries .

Results

By age 65, at least 95% of people with two copies of APOE4 had abnormal levels of an Alzheimer’s-related protein called beta amyloid in their spinal fluid, and 75% had positive brain scans for amyloid .

PTP1B Inhibition

Field

Biochemistry and Pharmacology

Application

Norathyriol is a potent PTP1B inhibitor with good cell permeability and oral availability . PTP1B acts as a therapeutic target for type 2 diabetes .

Method

In vitro studies were conducted with Norathyriol (2.5 - 10 μM, 0.625 - 2.5 μM), mangiferin (10 - 40 μM, 2.5 - 10 μM) or rosiglitazone (20 μM) and/or 0.05 nM insulin for 24 h .

Results

Norathyriol and mangiferin treatment alone increased the glucose consumption 61.9 and 56.3%, respectively, in L6 myotubes and made additional increasing with 0.05 nM insulin .

α-Glucosidase Inhibition

Field

Biochemistry and Pharmacology

Application

Norathyriol is a natural metabolite of Mangifera that inhibits α-glucosidase in a noncompetitive manner . This could be beneficial in managing postprandial hyperglycemia in diabetes mellitus .

Method

The inhibition of α-glucosidase by Norathyriol was studied in vitro .

Results

Norathyriol inhibits α-glucosidase with an IC50 of 3.12 μM .

PPAR Inhibition

Field

Biochemistry and Pharmacology

Application

Norathyriol inhibits PPARα, PPARβ, and PPARγ . These receptors play crucial roles in the regulation of metabolic and inflammatory processes .

Method

The inhibition of PPARs by Norathyriol was studied in vitro .

Results

Norathyriol inhibits PPARα, PPARβ, and PPARγ with IC50s of 92.8 µM, 102.4 µM, and 153.5 µM, respectively .

Antioxidant Activity

Field

Pharmacology

Application

Norathyriol has been found to possess antioxidant activity . This could be beneficial in preventing oxidative stress-related diseases .

Method

The antioxidant activity of Norathyriol was studied in vitro .

Results

Norathyriol showed significant antioxidant activity in the assays .

Skin Cancer Prevention

Field

Dermatology and Oncology

Application

Norathyriol has been found to suppress skin cancers induced by solar ultraviolet radiation .

Method

The study involved in vitro cell growth in mouse skin epidermal JB6 P+ cells and mouse skin tumorigenesis assays .

Results

Norathyriol significantly suppressed solar UV-induced skin carcinogenesis .

Antihyperuricemic Agent

Field

Pharmacology

Application

Norathyriol has been reported to act as an antihyperuricaemic agent .

Results

While specific results are not provided, it is suggested that Norathyriol has potential as a treatment for hyperuricemia .

Hepatic Lipid Metabolic Disorder Treatment

Field

Hepatology

Application

Norathyriol has been found to work against hepatic lipid metabolic disorder .

Results

While specific results are not provided, it is suggested that Norathyriol has potential as a treatment for hepatic lipid metabolic disorder .

Safety And Hazards

Norathyriol is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . After inhalation, if inhaled, remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration .

Future Directions

Although a large number of experimental investigations have shown that Norathyriol has therapeutic promise, most of these researches are preclinical; hence, human trials are necessary to verify its commercial usage .

properties

IUPAC Name

1,3,6,7-tetrahydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O6/c14-5-1-9(17)12-11(2-5)19-10-4-8(16)7(15)3-6(10)13(12)18/h1-4,14-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTQCPCDXKMMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188901
Record name Norathyriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norathyriol

CAS RN

3542-72-1
Record name Norathyriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3542-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norathyriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norathyriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norathyriol
Reactant of Route 2
Norathyriol
Reactant of Route 3
Norathyriol
Reactant of Route 4
Norathyriol
Reactant of Route 5
Norathyriol
Reactant of Route 6
Norathyriol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.